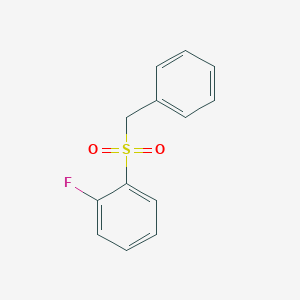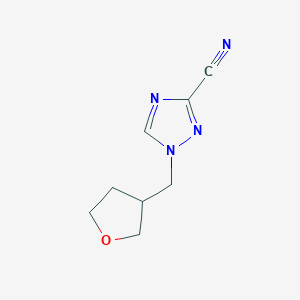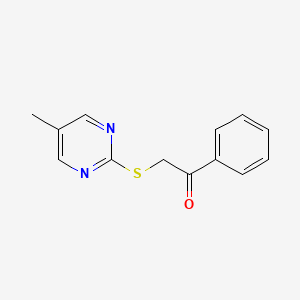
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone involves the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone are still being studied. However, it has been shown to have an effect on the nervous system due to its ability to inhibit acetylcholinesterase. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone in lab experiments is its ability to inhibit certain enzymes, which can provide valuable insights into the biochemical and physiological effects of these enzymes. However, one limitation is that its potential applications are still being investigated, and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone. One direction is to investigate its potential use as a pharmaceutical intermediate in the synthesis of other compounds. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of Alzheimer's disease. Finally, further studies are needed to investigate its potential applications in other fields, such as agriculture and materials science.
In conclusion, 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is clear that more research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis method of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone involves the reaction of 2-chloro-5-methylpyrimidine with potassium thioacetate and 1-phenylethanone in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is diverse. It has been studied for its potential use as a pharmaceutical intermediate due to its ability to inhibit certain enzymes. Additionally, it has been investigated for its potential use as a building block in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
2-(5-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-7-14-13(15-8-10)17-9-12(16)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISLSSBITLGAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

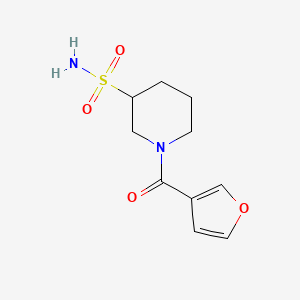
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
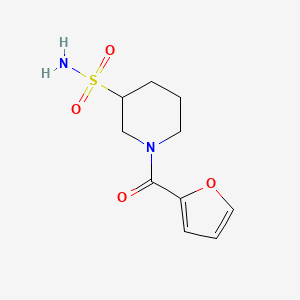
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
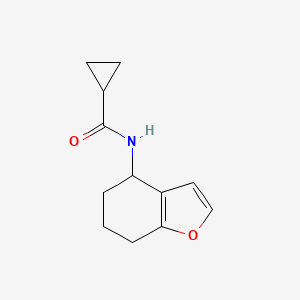



![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)


